molecular formula C12H8N2 B2468462 2-(Pyridin-4-yl)benzonitrile CAS No. 1378493-16-3

2-(Pyridin-4-yl)benzonitrile

Cat. No.: B2468462
CAS No.: 1378493-16-3
M. Wt: 180.21
InChI Key: NMNCNJQHCKPAKI-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)benzonitrile is an organic compound with the molecular formula C12H8N2 It consists of a benzonitrile moiety substituted with a pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Pyridin-4-yl)benzonitrile involves the cross-coupling reaction of 4-bromopyridine with benzonitrile using a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a ligand like triphenylphosphine.

Another approach involves the direct cyanation of 4-pyridylboronic acid with benzonitrile in the presence of a copper catalyst. This method offers a straightforward route to the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)benzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, including ligands for coordination chemistry.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of antiepileptic drugs.

    Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)benzonitrile: Similar structure but with the pyridine ring attached at the 2-position.

    4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A more complex derivative with additional pyridine rings.

Uniqueness

2-(Pyridin-4-yl)benzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring can significantly affect the compound’s ability to interact with molecular targets, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

2-pyridin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNCNJQHCKPAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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